molecular formula C14H14N2O3 B2967809 N-(3-methyl-4-(3-oxomorpholino)phenyl)propiolamide CAS No. 2097882-90-9

N-(3-methyl-4-(3-oxomorpholino)phenyl)propiolamide

Cat. No.: B2967809
CAS No.: 2097882-90-9
M. Wt: 258.277
InChI Key: YBFNYGCMXVINJM-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(3-oxomorpholino)phenyl)propiolamide is a synthetic organic compound characterized by its unique structure, which includes a morpholino group and a propiolamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-4-(3-oxomorpholino)phenyl)propiolamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 4-(4-aminophenyl)morpholin-3-one in the presence of a base and methanol as a solvent . This reaction yields the desired compound with high purity and good yield.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to ensure consistent quality and scalability. These methods often utilize automated systems to control reaction conditions precisely, leading to efficient and reproducible production .

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-4-(3-oxomorpholino)phenyl)propiolamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-methyl-4-(3-oxomorpholino)phenyl)propiolamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methyl-4-(3-oxomorpholino)phenyl)propiolamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methyl-4-(3-oxomorpholino)phenyl)propiolamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]prop-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-13(17)15-11-4-5-12(10(2)8-11)16-6-7-19-9-14(16)18/h1,4-5,8H,6-7,9H2,2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFNYGCMXVINJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C#C)N2CCOCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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